1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
This compound belongs to a class of imidazo[2,1-b][1,3]thiazinium derivatives, characterized by a bicyclic core structure combining imidazole and thiazine moieties. The molecule features a 2,5-dimethylphenyl substituent at position 1 and a 4-ethoxyphenyl group at position 3, with a hydroxyl group at the bridgehead carbon. The bromide counterion ensures charge neutrality. Such derivatives are often explored for their biological activities, including antimicrobial and anti-inflammatory properties, due to their structural similarity to bioactive heterocycles like 1,3,4-thiadiazoles and benzothiophenes .
The synthesis of this class typically involves cyclocondensation reactions of hydrazonoyl bromides with thiocyanate derivatives or thioamides, followed by crystallization in polar solvents like methanol . Its structural complexity requires advanced characterization techniques, including ¹H/¹³C NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O2S.BrH/c1-4-26-19-10-8-18(9-11-19)22(25)15-23(21-24(22)12-5-13-27-21)20-14-16(2)6-7-17(20)3;/h6-11,14,25H,4-5,12-13,15H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGGLBSELCEQQX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=C(C=CC(=C4)C)C)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic compound with potential biological applications. This article reviews its biological activity based on available research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound features a unique imidazo-thiazine core structure that contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 392.31 g/mol. Its structure includes several functional groups that may influence its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄BrN₂O |
| Molecular Weight | 392.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Research has indicated that derivatives of imidazo-thiazine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 8 to 64 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer activity. In vitro studies have shown that imidazo-thiazine derivatives can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an IC50 value of 15 µM against the HeLa cervical cancer cell line after 24 hours of treatment . The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function.
Neuroprotective Effects
Recent findings suggest that compounds with similar structures may possess neuroprotective properties. They have been evaluated for their ability to inhibit neuroinflammation and oxidative stress in neuronal cells. One study reported that a related thiazine derivative significantly reduced the levels of pro-inflammatory cytokines in a neuronal cell model .
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against Staphylococcus aureus. The study found that at a concentration of 32 µg/mL, the compound inhibited bacterial growth by over 90%, suggesting strong antimicrobial potential.
Case Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay was performed using various cancer cell lines (HeLa and MCF-7). The results indicated that the compound exhibited selective toxicity towards cancer cells with an IC50 value of 20 µM for HeLa cells after 48 hours of exposure. This selectivity is crucial for developing targeted cancer therapies.
The biological activity of this compound is likely mediated through several mechanisms:
- Interference with DNA Replication : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Induction of Apoptosis : The activation of caspases has been observed in treated cancer cells, leading to programmed cell death.
- Oxidative Stress : Compounds in this class may increase reactive oxygen species (ROS) levels within cells, contributing to cytotoxicity.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. Research published in 2023 demonstrated that derivatives of imidazo[2,1-b][1,3]thiazine compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. A study highlighted its efficacy against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes. This opens avenues for developing new antibiotics or adjunct therapies for resistant infections .
Anticancer Potential
In vitro studies have revealed that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of cell cycle regulators. This anticancer activity positions it as a candidate for further development in oncology research .
Case Studies
Synthesis and Derivatives
The synthesis of 1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves multi-step reactions starting from readily available precursors. The use of various catalysts has been explored to enhance yield and purity during synthesis processes.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)-3-(4-Ethoxyphenyl) Analogue ()
- Structural Differences: The 2,3-dimethylphenyl substituent (vs.
- Synthesis: Similar pathway involving hydrazonoyl bromide intermediates, but crystallization conditions vary (e.g., MeOH vs. EtOH) .
1-(2,5-Dimethoxyphenyl)-3-(4-Nitrophenyl) Derivative ()
- Functional Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) groups contrast with the ethoxy and methyl groups in the target compound. This impacts solubility and reactivity.
- Applications : Nitrophenyl derivatives are often prioritized for antimicrobial studies due to enhanced electrophilicity .
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, fluoro) enhance antimicrobial activity but may increase toxicity .
- Hydroxyl Groups improve solubility and hydrogen-bond interactions, critical for target engagement .
Research Findings and Implications
- Antimicrobial Potential: Structural analogs with nitro/fluoro substituents () demonstrate that the target compound could be optimized for similar applications.
- Synthetic Challenges : Steric hindrance from 2,5-dimethylphenyl may require modified reaction conditions (e.g., longer reflux times) compared to 2,3-dimethyl derivatives .
- Unresolved Questions : The exact biological activity of the target compound remains uncharacterized. Future studies should prioritize in vitro assays against Gram-positive/negative bacteria and fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
